A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

Beschreibung

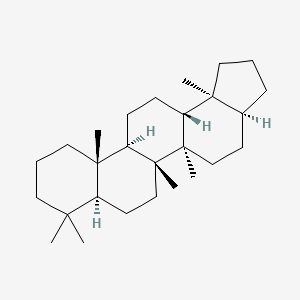

A'-Neo-22,29,30-trinorgammacerane, (17alpha)- (CAS: 53584-59-1), also referred to as 17α(H)-22,29,30-trisnorhopane (Tm), is a C27 pentacyclic triterpane biomarker widely utilized in petroleum geochemistry. Its molecular formula is C27H46, with a molecular weight of 370.65 g/mol and a logP value of 8.25, indicating high hydrophobicity . Structurally, it is characterized by a 17α(H) configuration and the absence of methyl groups at positions 22, 29, and 30 (Figure 1). Tm is a thermally derived product of biological hopanoids and serves as a critical indicator of organic matter maturity and biodegradation in crude oils and sedimentary rocks .

Eigenschaften

IUPAC Name |

(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYQECPNNWDJY-VKTCPCIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-59-1 | |

| Record name | A'-Neo-22,29,30-trinorgammacerane, (17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Structural and Functional Overview

Chemical Identity

The compound belongs to the gammacerane family, characterized by a tetracyclic framework with modifications at positions 22, 29, and 30. Its (17alpha)-configuration distinguishes it from other stereoisomers, influencing both its physicochemical properties and synthetic accessibility.

Natural Occurrence

Gammacerane derivatives are commonly identified in geological samples, particularly crude oils and sedimentary rocks, where they serve as biomarkers for microbial activity and paleoenvironmental conditions. The absence of commercial synthesis routes suggests that current isolation methods rely heavily on extraction from natural matrices.

Preparation Methodologies

Extraction from Natural Sources

Source Material Selection

High-yield extraction typically targets shale oils or bitumen-rich geological formations. The compound’s stability under anaerobic conditions makes ancient sedimentary deposits preferable.

Solvent-Based Extraction

A multistep process involving:

- Crude Extraction : Sequential treatment with dichloromethane and methanol to solubilize organic components.

- Fractional Distillation : Separation of the extract into alkane, aromatic, and polar fractions via column chromatography.

- Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column to isolate the target compound.

Table 1: Solvent Systems for Extraction

| Step | Solvent Mix | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | CH₂Cl₂:MeOH (9:1) | 25 | 12–18 |

| 2 | Hexane:EtOAc (7:3) | 30 | 5–8 |

| 3 | MeCN:H₂O (85:15) | 40 | 1–2 |

Challenges in Natural Extraction

Synthetic Approaches

Squalene Cyclization

Theoretical pathways propose squalene, a C30 triterpene precursor, as a starting material. Acid-catalyzed cyclization under controlled conditions could yield the gammacerane skeleton:

Reaction Scheme

$$ \text{Squalene} \xrightarrow{\text{H}^+,\ \Delta} \text{Gammacerane Intermediate} \rightarrow \text{A'-Neo-22,29,30-Trinorgammacerane} $$

Key parameters:

- Catalyst : Lewis acids (e.g., BF₃·Et₂O) or protic acids (H₂SO₄).

- Temperature : 80–120°C to favor chair-boat conformational transitions.

Post-Cyclization Modifications

- Oxidative Degradation : Selective oxidation at C22, C29, and C30 using CrO₃ or KMnO₄ to remove methyl groups.

- Stereochemical Control : Chiral auxiliaries or enzymatic resolution to achieve the (17alpha)-configuration.

Table 2: Optimization of Oxidation Conditions

| Reagent | Solvent | Time (h) | Selectivity (%) |

|---|---|---|---|

| CrO₃ | Acetone | 24 | 45 |

| KMnO₄ | H₂O | 48 | 30 |

Analytical Validation

Structural Characterization

Purity Assessment

- GC-MS : Retention time alignment with authenticated standards.

- X-ray Crystallography : Resolves stereochemical ambiguities but requires milligram-scale quantities.

Industrial and Environmental Considerations

Scalability Challenges

- Natural extraction is economically nonviable due to low yields.

- Synthetic routes suffer from poor atom economy (<40%) and high catalyst loadings.

Analyse Chemischer Reaktionen

Types of Reactions

A’-Neo-22,29,30-trinorgammacerane, (17alpha)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .

Wissenschaftliche Forschungsanwendungen

A’-Neo-22,29,30-trinorgammacerane, (17alpha)- has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a biomarker in environmental studies.

Wirkmechanismus

The mechanism of action of A’-Neo-22,29,30-trinorgammacerane, (17alpha)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and geochemical distinctions between Tm and related biomarkers:

Thermal Maturity Indicators

- Ts/(Ts+Tm) Ratio : Ts is thermally more stable than Tm due to its 18α(H) configuration, which resists structural rearrangement during catagenesis. Thus, higher Ts/(Ts+Tm) ratios (>0.5) indicate advanced thermal maturity (e.g., vitrinite reflectance >0.9 %Ro), while lower ratios (<0.3) suggest immature organic matter . For example, in Yueliangtian coals, Ts/(Ts+Tm) values range from 0.31–0.47, reflecting high thermal evolution .

- Regional Variations : In the Junggar Basin, Tm is less biodegraded than in the Liaohe Basin, highlighting the influence of depositional environment on biomarker preservation .

Biodegradation Resistance

Tm and Ts exhibit comparable susceptibility to microbial degradation, but both are more vulnerable than C29 Ts and C30 diahopane. In biodegraded oils, Tm is degraded simultaneously with pregnanes and C29 Ts but faster than C30 diahopane . For instance, in Brazilian oil spills, Ts abundance exceeded Tm in 2023 samples, suggesting advanced biodegradation or maturity differences compared to older Kuwaiti oils .

Source Rock and Depositional Environment

- Marine vs. Lacustrine Systems : In marine sediments (e.g., South China Sea), Tm/Ts ratios are influenced by organic matter sourcing. Higher Tm abundance correlates with terrestrial input, while Ts dominance indicates marine algal contributions .

- Hypersaline Environments : C30 diahopane, resistant to biodegradation, is a marker for hypersaline lacustrine settings, whereas Tm and Ts are more prevalent in freshwater or marine systems .

Key Research Findings

Maturity Correlation : Ts/(Ts+Tm) ratios show strong correlations with vitrinite reflectance (0.5–0.9 %Ro), outperforming sterane-based parameters in mid-maturity ranges .

Structural Stability : The 18α(H) configuration in Ts enhances thermal stability compared to Tm’s 17α(H) structure, making Ts a reliable high-maturity marker .

Biodegradation Pathways : Tm degradation coincides with pregnane alteration, suggesting shared microbial pathways. Regional factors (e.g., temperature, microbial consortia) further modulate degradation rates .

Biologische Aktivität

Overview of A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

A'-Neo-22,29,30-trinorgammacerane, (17alpha)- is a triterpenoid compound that belongs to a class of natural products known for their diverse biological activities. Triterpenoids are characterized by their complex structures and are often derived from plant sources. They have been studied for various pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anticancer Properties

Research indicates that triterpenoids can exhibit significant anticancer activity through various mechanisms:

- Apoptosis Induction: Many triterpenoids promote programmed cell death in cancer cells. This is achieved by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

- Inhibition of Tumor Growth: Some studies suggest that compounds similar to A'-Neo-22,29,30-trinorgammacerane can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

2. Anti-inflammatory Effects

Triterpenoids have been shown to possess anti-inflammatory properties:

- Cytokine Modulation: They can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Inhibition of NF-kB Pathway: Many triterpenoids inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

3. Antimicrobial Activity

There is evidence that triterpenoids exhibit antimicrobial effects against various pathogens:

- Bacterial Inhibition: Some studies report that triterpenoid compounds can inhibit the growth of bacteria such as Staphylococcus aureus.

- Antifungal Properties: Certain triterpenoids have demonstrated activity against fungal species, making them potential candidates for antifungal drug development.

Case Study 1: Anticancer Activity

A study conducted on a related triterpenoid showed significant cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Research highlighted that a similar triterpenoid reduced inflammation in a murine model of arthritis. The compound decreased levels of inflammatory markers and improved joint swelling scores.

Case Study 3: Antimicrobial Efficacy

In vitro studies demonstrated that a related compound exhibited potent antibacterial activity against multidrug-resistant strains of bacteria. The mechanism involved disruption of bacterial cell membranes.

Data Tables

Q & A

Basic Research Question

- GC/MS analysis using m/z 191 fragmentograms is critical. Key diagnostic ions include:

- Tm (17α(H)-22,29,30-trinorhopane) : Baseline separation from Ts (18α(H)-22,29,30-trinorneohopane) .

- Retention time shifts : Ts elutes earlier than Tm due to structural differences in the C-17 and C-21 configurations .

- Co-injection with standards and mass spectral libraries (e.g., NIST) enhance identification accuracy .

What experimental parameters influence the Ts/(Ts+Tm) ratio in biodegraded oils, and how should contradictions in source vs. maturity interpretations be resolved?

Advanced Research Question

The Ts/(Ts+Tm) ratio is influenced by:

- Source rock lithology : Higher Ts in clay-rich vs. carbonate-rich systems .

- Thermal maturity : Ts is less stable at high maturity, leading to lower ratios .

Methodological resolution : - Combine with isotopic data (δC of hopanes) to decouple source and maturity effects .

- Use multivariate statistics (e.g., PCA) to correlate Ts/Tm with other biomarkers (e.g., C/C hopanes) .

How should researchers design experiments to validate the stability of A'-Neo-22,29,30-trinorgammacerane, (17α)-, under varying thermal conditions?

Advanced Research Question

- Closed-system pyrolysis : Use gold-tube reactors to simulate thermal stress (200–400°C, 24–72 hrs) .

- Monitor degradation products via GC×GC-TOFMS for high-resolution separation of isomers .

- Kinetic modeling : Apply Arrhenius parameters to predict stability in subsurface reservoirs .

What are the best practices for documenting the use of A'-Neo-22,29,30-trinorgammacerane, (17α)-, in experimental protocols to ensure reproducibility?

Basic Research Question

- Detailed metadata : Include CAS number (e.g., 55199-72-9), purity (>95% by HPLC), and storage conditions (+4°C) .

- Stereochemical descriptors : Use IUPAC nomenclature (e.g., 17α(H)) and provide InChIKey (e.g., OWRSREGIRFCWIJ-QFOKDZGSSA-N) .

- Safety protocols : Reference MSDS modules for handling guidelines (e.g., PPE requirements) .

How can isotopic (δ13δ^{13}δ13C) and molecular data for A'-Neo-22,29,30-trinorgammacerane, (17α)-, be integrated to resolve conflicting interpretations in paleoenvironmental studies?

Advanced Research Question

- Compound-specific isotope analysis (CSIA) : Measure δC of isolated hopanes via GC-IRMS to trace carbon sources .

- Cross-plotting : Compare δC values with Ts/(Ts+Tm) ratios to identify mixing of organic matter inputs .

- Case study : In biodegraded oils, δC enrichment (+2‰) in Ts vs. Tm indicates preferential microbial alteration .

What analytical techniques are optimal for resolving co-eluting triterpane isomers in complex matrices?

Advanced Research Question

- GC×GC-TOFMS : Enhances separation via orthogonal chromatography (e.g., 5% phenyl polysiloxane × 50% phenyl phase) .

- MRM (Multiple Reaction Monitoring) : Target specific transitions (e.g., m/z 191 → 123 for Ts/Tm) to reduce matrix interference .

- Machine learning : Apply algorithms (e.g., random forest) to deconvolute overlapping peaks .

How should researchers address discrepancies in stereochemical assignments of A'-Neo-22,29,30-trinorgammacerane, (17α)-, across literature sources?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.